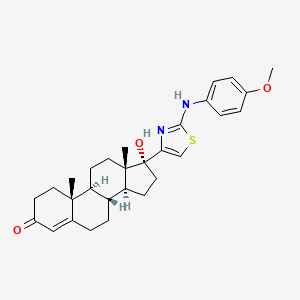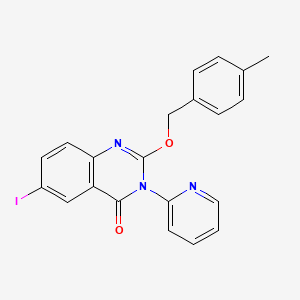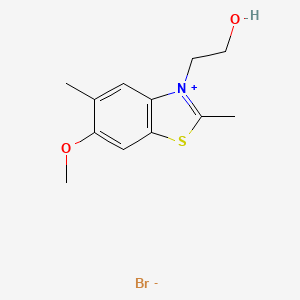
Acetyl acetate;palladium(2+);triphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl acetate;palladium(2+);triphenylphosphanium is a complex compound that combines the properties of acetyl acetate, palladium(2+), and triphenylphosphanium. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis and industrial applications.
准备方法
The preparation of acetyl acetate;palladium(2+);triphenylphosphanium typically involves the reaction of palladium acetate with triphenylphosphine in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete dissolution and interaction of the reactants. Industrial production methods may involve the use of polymer-supported triphenylphosphine-palladium acetate complexes, which can be reused multiple times without significant loss of activity .
化学反应分析
Acetyl acetate;palladium(2+);triphenylphosphanium undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the palladium center coordinates with different ligands, leading to the formation of new products.
Oxidation: Although less common, the compound can also be involved in oxidation reactions under specific conditions.
Common reagents used in these reactions include molecular sieves, potassium formate, and various reducing agents. The major products formed from these reactions are typically amines, which are valuable intermediates in the synthesis of pharmaceuticals, textiles, and other industrial products .
科学研究应用
Acetyl acetate;palladium(2+);triphenylphosphanium has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound’s catalytic properties are leveraged in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
作用机制
The mechanism of action of acetyl acetate;palladium(2+);triphenylphosphanium involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The triphenylphosphanium ligand stabilizes the palladium center, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by lowering the activation energy of the reaction, thereby increasing the reaction rate .
相似化合物的比较
Acetyl acetate;palladium(2+);triphenylphosphanium can be compared with other palladium-based catalysts, such as:
Bis(triphenylphosphine)palladium(II) diacetate: Similar in structure but with different ligands, leading to variations in catalytic activity and selectivity.
Palladium(II) acetate: Lacks the triphenylphosphanium ligand, resulting in different catalytic properties and applications.
Palladium(II) chloride: Another common palladium catalyst with distinct reactivity and uses.
The uniqueness of this compound lies in its combination of ligands, which provides a balance of stability and reactivity, making it suitable for a wide range of catalytic applications .
属性
分子式 |
C40H36O3P2Pd+2 |
|---|---|
分子量 |
733.1 g/mol |
IUPAC 名称 |
acetyl acetate;palladium(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H4O3.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(5)7-4(2)6;/h2*1-15H;1-2H2;/q;;-2;+2/p+2 |
InChI 键 |
CAWANQNFQVRVIQ-UHFFFAOYSA-P |
规范 SMILES |
[CH2-]C(=O)OC(=O)[CH2-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


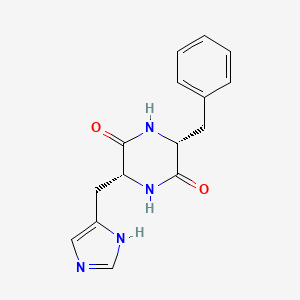

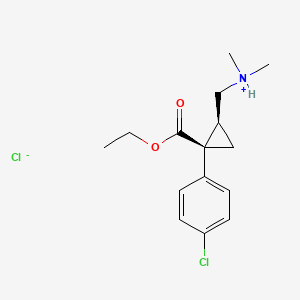
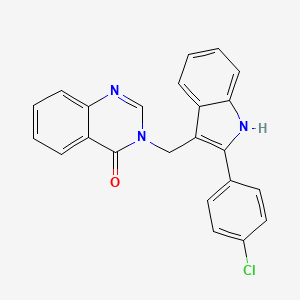

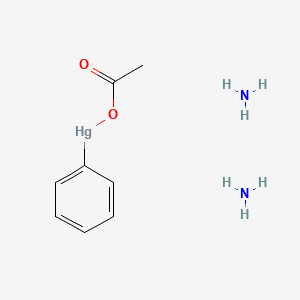

![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)



